molecular formula C9H9BrOS B13176881 (4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol CAS No. 1305712-23-5

(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol

Cat. No.: B13176881
CAS No.: 1305712-23-5
M. Wt: 245.14 g/mol
InChI Key: WDULHIWNGMZAQT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol is a chemical compound belonging to the class of benzothiopyrans This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position on the benzothiopyran ring

Preparation Methods

The synthesis of (4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-1-phenylethanone and thiophenol.

    Cyclization: The key step involves the cyclization of the starting materials to form the benzothiopyran ring. This can be achieved through a Friedel-Crafts acylation reaction, where the thiophenol reacts with the 2-bromo-1-phenylethanone in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: The resulting intermediate is then subjected to reduction conditions to introduce the hydroxyl group at the 4th position. This can be accomplished using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to remove the bromine atom, yielding a fully saturated benzothiopyran derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

    Addition: The compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form new derivatives.

Scientific Research Applications

(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of (4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol involves its interaction with specific molecular targets. The hydroxyl group and bromine atom play crucial roles in its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes or receptors by forming hydrogen bonds or hydrophobic interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol can be compared with other benzothiopyran derivatives, such as:

    6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ol: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    3,4-dihydro-2H-1-benzothiopyran-4-ol:

    6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ol: Contains a methyl group at the 6th position, which can influence its steric and electronic properties.

Properties

CAS No.

1305712-23-5

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

(4R)-6-bromo-3,4-dihydro-2H-thiochromen-4-ol

InChI

InChI=1S/C9H9BrOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2/t8-/m1/s1

InChI Key

WDULHIWNGMZAQT-MRVPVSSYSA-N

Isomeric SMILES

C1CSC2=C([C@@H]1O)C=C(C=C2)Br

Canonical SMILES

C1CSC2=C(C1O)C=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.